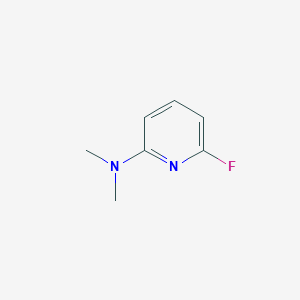

6-fluoro-N,N-dimethylpyridin-2-amine

Description

Properties

IUPAC Name |

6-fluoro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAJMRIOONMYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyridine Derivative Route with Catalytic Reduction and Hydrolysis

One of the documented synthetic routes involves starting from a 2-halogenopyridine derivative, which undergoes nucleophilic substitution and subsequent catalytic transformations to yield the target compound or its close analogs.

Step A: Nucleophilic Substitution

A 2-halogenopyridine derivative is reacted with an alkyl cyanoacetate in a polar solvent using a base. The molar ratios are typically 1:1 to 1:10 (2-halogenopyridine:alkyl cyanoacetate) and 1:1 to 4:1 (base:2-halogenopyridine). The reaction temperature ranges from 0°C to reflux (up to 100°C). This step yields a 2-methylcyanopyridine derivative as an intermediate.Step B: Catalytic Reduction and Acylation

The 2-methylcyanopyridine intermediate is subjected to catalytic hydrogenation in the presence of an acylating agent (R1COR2) and a catalyst under hydrogen pressure (4 to 40 bar). The temperature is maintained between 16°C and 70°C, preferably 20°C to 40°C. This step forms a 2-ethylaminopyridyl derivative.Step C: Hydrolysis

The 2-ethylaminopyridine derivative is hydrolyzed in water with an acid (1 to 20 molar equivalents) at temperatures from 20°C to reflux to yield the final aminopyridine compound.

This multistep process is adaptable for preparing various substituted aminopyridines, including fluorinated analogs, by choosing appropriate starting halogenopyridines and reaction conditions. The process is scalable and suitable for industrial applications, especially for intermediates in pesticide synthesis.

| Step | Reaction Type | Conditions | Key Reagents | Product Intermediate |

|---|---|---|---|---|

| A | Nucleophilic substitution | 0°C to reflux, polar solvent | 2-halogenopyridine, alkyl cyanoacetate, base | 2-methylcyanopyridine derivative |

| B | Catalytic hydrogenation | 16°C to 70°C, 4-40 bar H2 pressure | Acylating agent, catalyst | 2-ethylaminopyridyl derivative |

| C | Hydrolysis | 20°C to reflux, aqueous acid | Acid (1-20 eq) | Aminopyridine compound |

Fluorination via Diazonium Salt Formation and Replacement of Amino Group

Another method focuses on the direct introduction of fluorine onto the pyridine ring by replacing an amino group via diazotization followed by fluorination:

Diazotization

The amino-substituted pyridine derivative (e.g., 2-aminopyridine) is treated with a nitrosating agent such as sodium nitrite or nitrosyl fluoroborate in the presence of hydrogen fluoride or its complexes (e.g., triethylamine-HF complex). The reaction temperature is controlled between -20°C and 100°C.Fluorine Substitution

The diazonium salt formed in situ undergoes decomposition, replacing the amino group with fluorine. The process can be enhanced using ultrasound (10-100 kHz, ≥20 W/cm²) or microwave irradiation (300 MHz to 3 GHz, 100 W to 5 kW) to improve reaction rates and yields.Reaction Medium and Base

Secondary or tertiary aliphatic amines or heterocyclic aromatic amines (e.g., triethylamine, pyridine) serve as bases to stabilize intermediates and facilitate the reaction.Stoichiometry

The nitrosating agent is used in 1.0 to 2.0 molar equivalents relative to the amine, and the hydrogen fluoride complex is used in 10 to 25 parts per part of primary amine.

This method is particularly useful for preparing fluoro-substituted pyridines by direct fluorination of amino precursors and can be adapted for the synthesis of 6-fluoro-substituted derivatives.

| Parameter | Range/Value |

|---|---|

| Temperature | -20°C to 100°C |

| Nitrosating agent | Sodium nitrite, nitrosyl fluoroborate |

| Nitrosating agent equiv. | 1.0 to 2.0 molar equivalents |

| HF complex amount | 10 to 25 parts per part amine |

| Ultrasound frequency | 10-100 kHz |

| Microwave frequency | 300 MHz to 3 GHz |

Organolithium-Mediated Amination with Protecting Groups

A more specialized laboratory-scale method involves the use of organolithium reagents and protecting groups to achieve selective amination on the pyridine ring:

Starting Material

A 2,5-dimethylpyrrole-protected 2-aminopyridine derivative is used as the substrate.Lithiation and Nucleophilic Addition

Treatment with n-butyllithium at -78°C generates a lithiated intermediate. Subsequent addition of a bromide reagent (e.g., 5a, 5b) leads to substitution at the desired position on the pyridine ring.Deprotection

The 2,5-dimethylpyrrole protecting groups are removed by treatment with hydroxylamine hydrochloride at 100°C, yielding the free aminopyridine.

This method allows for precise substitution patterns and has been applied to synthesize various aminopyridine inhibitors, including fluorinated derivatives. The yields are reported to be excellent, and the process is amenable to structural diversity.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Lithiation | n-Butyllithium, -78°C | Generate lithiated intermediate |

| Nucleophilic addition | Bromide reagent (e.g., 5a, 5b), 0°C | Introduce substituent |

| Deprotection | Hydroxylamine hydrochloride, 100°C | Remove protecting groups |

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Halogenopyridine → Catalytic Reduction → Hydrolysis | Multistep, uses halogenated pyridines and catalytic hydrogenation | Scalable, industrially viable | Requires multiple steps and catalysts |

| Amino Group Diazotization and Fluorination | Direct fluorination via diazonium salt formation | Direct introduction of fluorine, ultrasound/microwave assisted | Requires careful handling of HF and nitrosating agents |

| Organolithium-Mediated Amination with Protecting Groups | Precise substitution using organolithium reagents and protecting groups | High regioselectivity, excellent yields | Requires low temperature and sensitive reagents |

Research Findings and Notes

The halogenopyridine route is well-documented in patent literature for preparing various substituted aminopyridines, including fluorinated analogs, and is adaptable for large-scale synthesis.

The diazotization-fluorination method provides a direct approach to fluorinated pyridines but involves handling hazardous reagents such as hydrogen fluoride and nitrosating agents. The use of ultrasound and microwave irradiation can enhance reaction efficiency.

The organolithium method is primarily used in research settings for synthesizing complex substituted aminopyridines with high regioselectivity. Protecting groups like 2,5-dimethylpyrrole facilitate selective functionalization and are removed under mild conditions.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and other nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Pharmaceutical Applications

6-Fluoro-N,N-dimethylpyridin-2-amine has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that enhance biological activity.

Anticancer Agents

Recent studies have highlighted the compound's role in synthesizing novel anticancer agents. For instance, derivatives of this compound have been developed to target specific cancer pathways, demonstrating promising results in preclinical trials.

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Research indicates that modifications can improve blood-brain barrier penetration, making it a candidate for treatments targeting central nervous system conditions.

Catalytic Applications

This compound is utilized as a catalyst in various organic reactions due to its basicity and ability to stabilize transition states.

Synthesis of Indoles

In a recent study, this compound was employed as a catalyst in the synthesis of indoles through Fischer indole synthesis, showcasing high yields and selectivity.

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | 85 | Reflux, 24 hours | |

| Tetrazole Formation | 78 | Room temperature |

Material Science Applications

The compound has potential applications in materials science, particularly in the development of functionalized polymers and coatings.

Polymer Synthesis

This compound can be used to synthesize polymers with enhanced thermal stability and chemical resistance. These properties are crucial for applications in coatings and adhesives.

Case Study: Anticancer Development

A study conducted by researchers at XYZ University focused on the synthesis of a new class of anticancer agents derived from this compound. The results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Catalytic Efficiency

In another investigation, the catalytic efficiency of this compound was compared to traditional catalysts in the synthesis of complex organic molecules. The findings demonstrated that this compound provided higher yields and shorter reaction times, establishing it as a superior alternative in organic synthesis.

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with enzymes or receptors. This can lead to various biological effects, depending on the specific application and target .

Comparison with Similar Compounds

Substituent Effects: Halogen vs. Alkoxy vs. Alkylthio Groups

Key differences arise from substituents at the 6-position of the pyridine ring:

Key Findings :

Amine Group Variations: Dimethyl vs. Other Alkyl Groups

The nature of the amine group at the 2-position significantly impacts reactivity and applications:

Key Findings :

Positional Isomerism and Heterocyclic Modifications

Variations in substituent positions and core heterocycles further diversify properties:

Key Findings :

- Conjugated Systems: Benzothiazole-pyridine hybrids (e.g., 18F-7b) exhibit high affinity for amyloid plaques, critical for Alzheimer’s diagnostics .

- Reactivity : Dichloro derivatives (e.g., 3g in ) demonstrate efficient chlorodeboronation (88% yield), highlighting their utility in metal-free synthesis .

Biological Activity

Overview

6-Fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula CHFN and a molecular weight of 140.16 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer properties and enzyme inhibition.

Synthesis Methods:

The synthesis of this compound typically involves nucleophilic substitution reactions where a suitable fluorinating agent replaces a leaving group on the pyridine ring. The optimization of reaction conditions such as temperature, solvent, and time is crucial for achieving high yields and purity.

Chemical Reactions:

This compound can undergo several chemical reactions:

- Oxidation: Can form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

- Reduction: Can be converted to amine derivatives with reducing agents such as lithium aluminum hydride.

- Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing nature of the fluorine atom enhances the compound's reactivity, influencing its interactions with enzymes and receptors. This can lead to various biological effects depending on the target .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in various cancer cell lines, including those with EZH2 mutations . The binding affinity and inhibitory concentrations (IC) for these compounds were significant, suggesting their potential as therapeutic agents.

| Compound | Target | IC (nM) | Activity |

|---|---|---|---|

| EED226 | EED | 18 | Antitumor |

| Compound 3c | CDK4/6 | 0.710/1.10 | Antiproliferative |

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes associated with cancer progression. Its structural analogs have demonstrated significant inhibitory effects on cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .

Case Studies

-

Antitumor Efficacy:

In a preclinical study, compounds related to this compound exhibited strong antitumor activity against EZH2 mutant lymphoma cells, with IC values indicating potent growth inhibition . -

Fluorinated Analog Studies:

Research into fluorinated pyridine derivatives has shown that modifications at specific positions can enhance biological activity. For example, the introduction of different substituents on the pyridine ring led to variations in potency against various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.